molecular formula C22H11F3N4O2 B2460565 6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-85-6

6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2460565
CAS RN: 901247-85-6
M. Wt: 420.351
InChI Key: ULKSZAFQOSYQAY-UHFFFAOYSA-N
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Description

6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, also known as DFNPQ, is a synthetic compound that belongs to the family of pyrazoloquinolines. This compound has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of cancer and other diseases.

Scientific Research Applications

Photophysical Properties and Fluorescent Applications

Quinoline derivatives have been studied for their photophysical behaviors, showing potential in fluorescent applications. For example, the synthesis and photophysical properties study of azole-quinoline-based fluorophores demonstrated dual emissions and large Stokes shifts, indicating their suitability for fluorescent materials (Padalkar & Sekar, 2014). Similarly, the influence of fluorine on the photophysical, electrochemical properties, and basicity of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives highlighted their high fluorescence yield and resistance to proton donors, making them promising for various optical applications (Szlachcic & Uchacz, 2018).

Synthesis and Chemical Reactivity

The synthesis of new unsymmetrical difluoroaromatic compounds, including quinoline derivatives, showcases their reactivities in nucleophilic substitution, which can be leveraged in designing new materials or chemical reactions (Keshtov et al., 2002). The exploration of novel activating groups for poly(aryl ether) synthesis indicated that certain quinoline derivatives activate fluoro- and nitro-displacements, facilitating the development of new polymers with improved properties (Labadie & Hedrick, 1992).

Antimicrobial and Antitubercular Activity

Quinoline derivatives have also shown antimicrobial and antitubercular activities. For instance, novel ofloxacin derivatives, including quinoline-based compounds, exhibited significant in vitro and in vivo antimycobacterial activities, suggesting their potential in developing new treatments for mycobacterial infections (Dinakaran et al., 2008).

Electroluminescent Properties

The synthesis, electrochemical, photophysical, and electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophore highlighted their potential in organic light-emitting diodes (OLEDs) applications. These dyes showed promising electroluminescent properties, contributing to advancements in OLED technology (Wan et al., 2015).

properties

IUPAC Name

6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11F3N4O2/c23-13-6-4-12(5-7-13)20-18-11-26-21-17(8-14(24)9-19(21)25)22(18)28(27-20)15-2-1-3-16(10-15)29(30)31/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKSZAFQOSYQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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